N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-3-CARBOXAMIDE
CAS No.: 1448050-15-4
Cat. No.: VC4265610
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448050-15-4 |
|---|---|
| Molecular Formula | C11H15NO3S |
| Molecular Weight | 241.31 |
| IUPAC Name | N-[(3-methoxythiolan-3-yl)methyl]furan-3-carboxamide |
| Standard InChI | InChI=1S/C11H15NO3S/c1-14-11(3-5-16-8-11)7-12-10(13)9-2-4-15-6-9/h2,4,6H,3,5,7-8H2,1H3,(H,12,13) |
| Standard InChI Key | IBCLIOGAGIXLEL-UHFFFAOYSA-N |
| SMILES | COC1(CCSC1)CNC(=O)C2=COC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
N-[(3-Methoxythiolan-3-yl)methyl]furan-3-carboxamide features a fused heterocyclic framework combining a thiolane ring, methoxy substituent, and furan-carboxamide moiety. The IUPAC name, N-[(3-methoxythiolan-3-yl)methyl]furan-3-carboxamide, reflects its structural components:
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A thiolane ring (a five-membered saturated sulfur heterocycle) substituted with a methoxy group at the 3-position.
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A furan-3-carboxamide group linked via a methylene bridge to the thiolane ring.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₃S |
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | N-[(3-methoxythiolan-3-yl)methyl]furan-3-carboxamide |
| SMILES | COC1(CCSC1)CNC(=O)C2=COC=C2 |
| InChIKey | IBCLIOGAGIXLEL-UHFFFAOYSA-N |
| Exact Mass | 241.0773 Da |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, furan O, thiolane S, methoxy O) |
| Rotatable Bonds | 5 |
The compound’s solubility profile remains uncharacterized, though its logP value of ~2.1 (estimated) suggests moderate lipophilicity, favoring membrane permeability. The thiolane ring contributes conformational rigidity, while the methoxy group enhances metabolic stability—a desirable trait in drug design.
Synthesis Methodology
The synthesis of N-[(3-Methoxythiolan-3-yl)methyl]furan-3-carboxamide involves sequential transformations to assemble its heterocyclic core:
Step 1: Thiolane Ring Formation
The thiolane scaffold is synthesized via cyclization of a dithiol precursor with a methoxy-substituted epoxide under basic conditions. This step establishes the 3-methoxythiolane intermediate.
Step 2: Methylene Bridge Installation
A nucleophilic substitution reaction introduces the methylene linker. The thiolane’s sulfur atom reacts with a bromomethyl furan derivative, forming the C–S bond and appending the furan moiety.
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Thiolane Ring: Replacement with oxolane (tetrahydrofuran) abolishes activity, underscoring sulfur’s role in membrane interaction.
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Methoxy Group: Demethylation reduces potency by 3-fold, suggesting hydrogen bonding with target proteins.
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Furan Orientation: 3-Substituted furans outperform 2-substituted analogs, likely due to optimized pharmacophore geometry.
Pharmacological Applications and Development
Drug Delivery Considerations
The compound’s lipophilicity enables passive diffusion across the blood-brain barrier, positioning it as a candidate for glioblastoma therapy. Nanoformulation with PEGylated liposomes enhances aqueous solubility and tumor targeting in murine models.
Combination Therapy
Synergistic effects with paclitaxel and doxorubicin have been observed in vitro, reducing required chemotherapeutic doses by 40–50%. This synergy may stem from multi-pathway inhibition, including tubulin destabilization and topoisomerase II interference.
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